4-[(4-Methylpiperidin-1-yl)methyl]aniline
Overview
Description
4-[(4-Methylpiperidin-1-yl)methyl]aniline is an organic compound with the molecular formula C12H18N2. It is a derivative of aniline, where the aniline nitrogen is substituted with a 4-methylpiperidin-1-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methylpiperidin-1-yl)methyl]aniline typically involves the reaction of 4-methylpiperidine with an appropriate aniline derivative. One common method is the reductive amination of 4-methylpiperidine with 4-nitrobenzaldehyde, followed by reduction of the resulting imine to yield the desired product .
Industrial Production Methods: the general approach would involve large-scale reductive amination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aniline ring can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-[(4-Methylpiperidin-1-yl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(4-Methylpiperidin-1-yl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
- 4-(1-Methylpiperidin-4-yl)aniline
- 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline
- 1-Methyl-4-piperidinemethanol
Comparison: 4-[(4-Methylpiperidin-1-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
4-[(4-methylpiperidin-1-yl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-6-8-15(9-7-11)10-12-2-4-13(14)5-3-12/h2-5,11H,6-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZKENORBCZXBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360162 | |
Record name | 4-[(4-methylpiperidin-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262368-64-9 | |
Record name | 4-[(4-methylpiperidin-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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